6-Methoxybenzofuran-3-ol
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Overview
Description
6-Methoxybenzofuran-3-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. The methoxy group at the 6th position and the hydroxyl group at the 3rd position of the benzofuran ring make this compound a unique and interesting compound for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxybenzofuran-3-ol typically involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, followed by cyclization in the presence of acetic anhydride. The final step involves demethylation using sodium 1-dodecanethiolate . This method is safe, cost-effective, environmentally benign, and scalable.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the scalable synthesis method mentioned above can be adapted for industrial purposes, ensuring high yield and cost efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxybenzofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrobenzofuran derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
6-Methoxybenzofuran-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methoxybenzofuran-3-ol involves the upregulation of bone morphogenetic protein-2 (BMP-2), which accelerates bone turnover and increases the proportion of osteoblasts. This pathway involves the BMP2-ERK-ATF4 axis, promoting osteoblast differentiation and bone formation .
Comparison with Similar Compounds
6-Hydroxybenzofuran: Similar structure but lacks the methoxy group.
6-Methoxybenzofuran: Lacks the hydroxyl group at the 3rd position.
Benzofuran: The parent compound without any substituents.
Uniqueness: 6-Methoxybenzofuran-3-ol is unique due to the presence of both methoxy and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C9H8O3 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
6-methoxy-1-benzofuran-3-ol |
InChI |
InChI=1S/C9H8O3/c1-11-6-2-3-7-8(10)5-12-9(7)4-6/h2-5,10H,1H3 |
InChI Key |
DNBWDCJLHVOQHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CO2)O |
Origin of Product |
United States |
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